molecular formula C16H32O3 B14632835 Acetic acid;tetradec-4-en-1-ol CAS No. 54897-66-4

Acetic acid;tetradec-4-en-1-ol

Cat. No.: B14632835
CAS No.: 54897-66-4
M. Wt: 272.42 g/mol
InChI Key: KQIHAJDIOIUHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;tetradec-4-en-1-ol is an organic compound with the molecular formula C16H30O2. It is an ester formed from acetic acid and tetradec-4-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;tetradec-4-en-1-ol can be synthesized through the esterification reaction between acetic acid and tetradec-4-en-1-ol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

CH3COOH+C14H27OHCH3COOC14H27+H2O\text{CH}_3\text{COOH} + \text{C}_{14}\text{H}_{27}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_{14}\text{H}_{27} + \text{H}_2\text{O} CH3​COOH+C14​H27​OH→CH3​COOC14​H27​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where acetic acid and tetradec-4-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. The product is purified through distillation and other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradec-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.

Major Products

    Oxidation: Tetradec-4-enoic acid and acetic acid.

    Reduction: Tetradec-4-en-1-ol and acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;tetradec-4-en-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;tetradec-4-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and tetradec-4-en-1-ol, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as antimicrobial activity or as a reagent in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    9-Tetradecen-1-ol, acetate: Similar ester with a different position of the double bond.

    11-Tetradecen-1-ol, acetate: Another ester with the double bond at a different position.

    Tetradec-13-en-1-ol, acetate: Similar structure with the double bond at the 13th position.

Uniqueness

Acetic acid;tetradec-4-en-1-ol is unique due to the position of the double bond at the 4th carbon, which can influence its reactivity and interactions compared to other similar esters. This unique structure can result in different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

54897-66-4

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

acetic acid;tetradec-4-en-1-ol

InChI

InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h10-11,15H,2-9,12-14H2,1H3;1H3,(H,3,4)

InChI Key

KQIHAJDIOIUHOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCO.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.